![molecular formula C14H22O6 B1456504 Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate CAS No. 1256546-71-0](/img/structure/B1456504.png)
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Overview
Description
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (CAS: 1256546-71-0) is a bicyclic spiro compound characterized by a 1,4-dioxane ring fused to a cyclohexane moiety via a spiro carbon. The molecule features two ester groups at the 8-position, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves the condensation of diethyl oxalate with 1,4-dioxaspiro[4.5]decan-8-one under acidic conditions, followed by purification via column chromatography .
Biological Activity
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (CAS Number: 1256546-71-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
This compound has the molecular formula and a molecular weight of 286.33 g/mol. Its structural characteristics include:
- Density : Approximately 1.1 g/cm³
- Boiling Point : Estimated at around 293 °C
- Solubility : Soluble in organic solvents but limited solubility in water .
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms that involve the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting the production of nitric oxide and prostaglandins, which are mediators in inflammatory responses .
Toxicological Profile
The safety data indicates that this compound may cause skin and eye irritation upon contact. It is classified under GHS as a skin irritant (Category 2) and an eye irritant (Category 2A) .
Toxicity Parameter | Classification |
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Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Respiratory Irritation | Category 3 |
Study on Anticancer Activity
A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of spirocyclic compounds, including this compound. The results demonstrated that certain derivatives exhibited potent activity against cancer cell lines by targeting specific receptors involved in cell proliferation and survival pathways .
Anti-inflammatory Research
Another investigation assessed the anti-inflammatory properties of this compound using animal models. It was found to significantly reduce inflammation markers when administered in controlled doses, suggesting its potential application in treating inflammatory diseases .
Future Directions
Ongoing research is focused on elucidating the full biological profile of this compound. Key areas include:
- Mechanistic Studies : Further exploration of its mechanisms at the molecular level to identify specific targets within cancer and inflammatory pathways.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Scientific Research Applications
Chemical Properties and Structure
Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate features a spiro structure that contributes to its chemical stability and reactivity. Its molecular weight is approximately 286.33 g/mol, and it possesses two carboxylate groups that may participate in various chemical reactions.
This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to serve as a precursor for various chemical transformations.
2.1 Synthesis of Bioactive Compounds
Research indicates that derivatives of this compound can be synthesized to create bioactive molecules with potential pharmaceutical applications. For instance, modifications of the dioxaspiro structure have been explored for their antibacterial and antifungal properties .
2.2 Use in Polymer Chemistry
The compound has been investigated for its role in the synthesis of polymers. Its dicarboxylate functionality can facilitate the formation of polyesters or polyamides through condensation reactions, which are valuable in materials science for creating biodegradable plastics .
Applications in the Fragrance Industry
This compound has also found applications in the fragrance industry due to its pleasant olfactory properties. It can be incorporated into fragrance formulations to enhance scent profiles.
3.1 Fragrance Mixtures
The compound is noted for its ability to mask undesirable odors and enhance fruity notes in perfumes. It can be combined with other fragrance ingredients to create complex scent profiles that appeal to consumers .
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the synthesis of a series of antibacterial agents derived from this compound. The derivatives exhibited significant activity against Gram-positive bacteria, highlighting the compound's utility as a precursor in medicinal chemistry .
Case Study 2: Development of Biodegradable Polymers
Research focused on using this compound in the development of biodegradable polymers showed promising results in reducing environmental impact while maintaining material performance standards .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate?
- Methodological Answer : The compound can be synthesized via spiroketalization of cyclohexane-1,4-dione derivatives. For example, reduction of 1,4-dioxaspiro[4.5]decan-8-one (a key intermediate) using NaBH₄ in methanol under controlled temperature (0°C to RT) yields the corresponding alcohol, which can be further esterified with ethyl chloroformate . Chromatographic purification (e.g., silica gel column) is critical to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the spirocyclic structure and ester groups. Peaks near δ 4.1–4.3 ppm (quartet) indicate ethoxy protons, while spiro carbons appear at ~100–110 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify molecular weight (e.g., molecular ion peak at m/z 214.121 for the mono-ester derivative) .
- IR : Strong carbonyl stretches (C=O) near 1720 cm⁻¹ confirm ester functionality .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and stereochemistry. For example, the spirocyclic oxygen atoms typically exhibit bond angles of ~109.5°, consistent with tetrahedral geometry .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of chiral derivatives?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., enantiopure diphenylmethanol derivatives) can induce asymmetry during spirocycle formation. For instance, (2R,3R)- or (2S,3S)-diaryl methanol derivatives have been used to synthesize enantiopure 1,4-dioxaspiro[4.5]decane systems .
Q. How can mechanistic studies resolve contradictions in reaction pathways?
- Methodological Answer : Isotopic labeling (e.g., deuterated NaBD₄ in reduction steps) and kinetic isotope effect (KIE) analysis can distinguish between hydride transfer mechanisms (e.g., direct vs. stepwise reduction). Computational studies (DFT) further validate transition states and intermediates .
Q. What computational methods predict physicochemical properties relevant to drug design?
- Methodological Answer :
- LogP : Calculated via HPLC retention time correlation or software like MarvinSketch (e.g., LogP ≈ 1.48 for ethyl mono-ester derivatives) .
- Topological Polar Surface Area (TPSA) : Determined using fragment-based methods (e.g., TPSA ≈ 44.8 Ų), critical for assessing blood-brain barrier permeability .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in reported spectral data?
- Methodological Answer : Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography). For example, conflicting ¹³C NMR shifts for spiro carbons can arise from solvent effects; using deuterated DMSO or CDCl₃ standardizes conditions .
Q. What validation protocols ensure purity in synthetic batches?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~8–10 min for the diethyl ester).
- Elemental Analysis : Match calculated vs. observed C, H, O percentages (e.g., C: 58.31%, H: 7.47% for C₁₂H₁₈O₆) .
Q. Applications in Academic Research
Q. How is this compound utilized in heterocyclic chemistry?
- Methodological Answer : The spirocyclic core serves as a scaffold for synthesizing fused heterocycles (e.g., via [4+2] cycloaddition with dienophiles). For example, reacting with acetylenedicarboxylates yields bicyclic lactones .
Q. What role does it play in prodrug design?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2R,3R)-Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
- Structural Differences : This compound has a [4.4] spiro system (cyclopentane fused to 1,4-dioxane) instead of [4.5], leading to increased ring strain and altered reactivity.
- Synthesis: Derived from cyclopentanone and diethyl L-tartrate, it shares a similar synthetic pathway but produces a smaller spiro ring .
- Applications : Primarily used in asymmetric synthesis of chiral building blocks, whereas the [4.5] decane derivative is more common in high-yield industrial processes due to its stability .
1,8-Diazaspiro[4.5]decane Derivatives (e.g., 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate)
- Applications : These nitrogen-containing analogs are prominent in drug discovery (e.g., sigma-2 receptor ligands) due to their improved bioavailability compared to the all-oxygen spiro compound .
1,4-Dioxaspiro[4.5]decan-8-one Derivatives
- Functional Group Variations :
- Reactivity : The ketone intermediate (1,4-dioxaspiro[4.5]decan-8-one) is critical for synthesizing both the diethyl dicarboxylate and its analogs. Optimized synthesis using acetic acid increases yield to 80%, compared to 65% with traditional methods .
Physicochemical and Reactivity Comparisons
Properties
IUPAC Name |
diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-3-17-11(15)13(12(16)18-4-2)5-7-14(8-6-13)19-9-10-20-14/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNFERLAOCGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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